- Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditionsTetrahedron, 2007, 63(23), 5083-5087,
Cas no 953-91-3 (Cyclohexyl 4-Methylbenzenesulfonate)

953-91-3 structure
Nome do Produto:Cyclohexyl 4-Methylbenzenesulfonate
Cyclohexyl 4-Methylbenzenesulfonate Propriedades químicas e físicas
Nomes e Identificadores
-
- Cyclohexyl 4-methylbenzenesulfonate
- Cyclohexyl p-tosylate~p-Toluenesulphonic acid cyclohexyl ester
- Cyclohexyl p-Toluenesulfonate
- ((4-methylbenzenesulfonyl)oxy)cyclohexane
- Benzenesulfonic acid,4-methyl-,cyclohexyl ester
- cyclohexanol tosylate
- Cyclohexyl toluenesulfonate
- CYCLOHEXYL TOSYLATE
- cyclohexyl-p-tosylate
- p-Toluenesulfonic acid,cyclohexyl ester
- toluene-4-sulfonic acid cyclohexyl ester
- Tosyloxycyclohexane
- p-Toluenesulfonic Acid Cyclohexyl Ester
- Benzenesulfonic acid, 4-methyl-, cyclohexyl ester
- Cyclohexyl p-toluenesulphonate
- p-Toluenesulfonic acid, cyclohexyl ester
- OHHPZPDQZMUTCA-UHFFFAOYSA-N
- cyclohexyl 4-methylbenzene-1-sulfonate
- Benzenesulfonic acid, cyclohexyl ester
- Cyclohexylp-toluenesulfonate
- Cyclohexyl-p-toluene sulfonate
- cyclohexyltosylate
- Cyclohexyl p-tosylate
- Cyclohexanol, p-toluenesulfonate (6CI, 7CI)
- p-Toluenesulfonic acid, cyclohexyl ester (8CI)
- Cyclohexyl 4-toluenesulfonate
- Cyclohexyl p-methylbenzenesulfonate
- NSC 122484
- NSC 127370
- WPAG 618
- DTXCID1048962
- 4-methylbenzenesulfonic acid cyclohexyl ester
- SCHEMBL361129
- AC9838
- CS-0153018
- X5FBX5NR2A
- C2363
- MFCD00014291
- NSC127370
- DB-057582
- NSC122484
- SY050240
- AS-62201
- EINECS 213-468-8
- 953-91-3
- NS00040447
- DTXSID3061348
- cyclohexyl-p-toluenesulfonate
- EN300-7224107
- Cyclohexyl 4-methylbenzenesulfonate #
- NSC-122484
- UNII-X5FBX5NR2A
- Toluene-4-sulfonic acid, cyclohexyl ester
- AKOS015840417
- NSC-127370
- Cyclohexyl 4-Methylbenzenesulfonate
-
- MDL: MFCD00014291
- Inchi: 1S/C13H18O3S/c1-11-7-9-13(10-8-11)17(14,15)16-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3
- Chave InChI: OHHPZPDQZMUTCA-UHFFFAOYSA-N
- SMILES: O=S(C1C=CC(C)=CC=1)(OC1CCCCC1)=O
- BRN: 2217391
Propriedades Computadas
- Massa Exacta: 254.09800
- Massa monoisotópica: 254.097665
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 17
- Contagem de Ligações Rotativas: 3
- Complexidade: 317
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 51.8
- Carga de Superfície: 0
- Contagem de Tautomeros: nothing
- XLogP3: 3.4
Propriedades Experimentais
- Cor/Forma: Not determined
- Densidade: 1.19
- Ponto de Fusão: 43.0 to 47.0 deg-C
- Ponto de ebulição: 382.1°C at 760 mmHg
- Ponto de Flash: 184.9°C
- Índice de Refracção: 1.549
- PSA: 51.75000
- LogP: 4.11380
- Solubilidade: Not determined
Cyclohexyl 4-Methylbenzenesulfonate Informações de segurança
Cyclohexyl 4-Methylbenzenesulfonate Dados aduaneiros
- CÓDIGO SH:2906199090
- Dados aduaneiros:
China Customs Code:
2906199090Overview:
2906199090. Other naphthenic alcohols,Cycloenol and cycloterpenol. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906199090. cyclanic, cyclenic or cyclotherpenic alcohols. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
Cyclohexyl 4-Methylbenzenesulfonate Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Chemenu | CM201633-25g |
cyclohexyl 4-methylbenzenesulfonate |
953-91-3 | 95% | 25g |
$140 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1223658-100g |
Cyclohexyl 4-methylbenzenesulfonate |
953-91-3 | 98% | 100g |
¥2335.00 | 2024-04-24 | |
Ambeed | A180718-5g |
Cyclohexyl 4-methylbenzenesulfonate |
953-91-3 | 97% | 5g |
$15.0 | 2025-02-25 | |
TRC | C988453-100mg |
Cyclohexyl 4-Methylbenzenesulfonate |
953-91-3 | 100mg |
$ 69.00 | 2023-09-08 | ||
TRC | C988453-500mg |
Cyclohexyl 4-Methylbenzenesulfonate |
953-91-3 | 500mg |
$ 86.00 | 2023-09-08 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L17952-5g |
Cyclohexyl p-toluenesulfonate, 97% |
953-91-3 | 97% | 5g |
¥845.00 | 2023-03-16 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB23395-5g |
Cyclohexyl 4-Methylbenzenesulfonate |
953-91-3 | 97% | 5g |
245.00 | 2021-06-01 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB23395-1g |
Cyclohexyl 4-Methylbenzenesulfonate |
953-91-3 | 97% | 1g |
125.00 | 2021-06-01 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB23395-100g |
Cyclohexyl 4-Methylbenzenesulfonate |
953-91-3 | 97% | 100g |
2430.00 | 2021-06-01 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L17952-25g |
Cyclohexyl p-toluenesulfonate, 97% |
953-91-3 | 97% | 25g |
¥3019.00 | 2023-03-16 |
Cyclohexyl 4-Methylbenzenesulfonate Método de produção
Synthetic Routes 1
Synthetic Routes 2
Condições de reacção
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) , Iron chloride (FeCl3) Solvents: Acetonitrile ; 10 h, reflux
Referência
- An efficient one-pot conversion of THP and TMS ethers to sulfonate esters using FeCl3-montmorillonite K-10 clayZeitschrift fuer Naturforschung, 2005, 60(7), 763-765,
Synthetic Routes 3
Condições de reacção
1.1 Reagents: Sodium carbonate Catalysts: 1H-Imidazolium, 3-[4-[3-[3-(ethoxydihydroxysilyl)propyl]-1H-imidazolium-1-yl]but… Solvents: Water ; rt
Referência
- Ionic liquid brush as an efficient and reusable heterogeneous catalytic assembly for the tosylation of phenols and alcohols in neat waterNew Journal of Chemistry, 2017, 41(12), 4743-4746,
Synthetic Routes 4
Synthetic Routes 5
Condições de reacção
1.1 Solvents: Dichloromethane
Referência
- Synthesis of alkyl sulfonates from sulfonic acids or sodium sulfonates using solid-phase bound reagentsTetrahedron Letters, 2001, 42(44), 7833-7836,
Synthetic Routes 6
Condições de reacção
Referência
- Preparation of unstable tosylatesTetrahedron Letters, 1969, (32), 2705-8,
Synthetic Routes 7
Synthetic Routes 8
Condições de reacção
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate , Diisopropyl azodicarboxylate Solvents: Benzene
Referência
- The Mitsunobu reactionOrganic Reactions (Hoboken, 1992, 42,,
Synthetic Routes 9
Condições de reacção
1.1 Reagents: Iron (exchanged montmorillonite clay) Solvents: 1,2-Dichloroethane
Referência
- Montmorillonite Clay Catalyzed Tosylation of Alcohols and Selective Monotosylation of Diols with p-Toluenesulfonic Acid: An Enviro-Economic RouteTetrahedron, 2000, 56(37), 7291-7298,
Synthetic Routes 10
Synthetic Routes 11
Condições de reacção
1.1 Reagents: Tetrabutylammonium chloride Catalysts: Trichloroisocyanuric acid Solvents: Acetonitrile , Water ; 1 - 2 min, 0 °C; 30 min, 0 °C
1.2 Reagents: Triethylamine ; 1 - 2 min, 0 °C; 90 min, rt
1.2 Reagents: Triethylamine ; 1 - 2 min, 0 °C; 90 min, rt
Referência
- One-pot tandem reactions for direct conversion of thiols and disulfides to sulfonic esters, and Paal-Knorr synthesis of pyrrole derivatives catalyzed by TCCAJournal of Sulfur Chemistry, 2013, 34(4), 347-357,
Synthetic Routes 12
Synthetic Routes 13
Synthetic Routes 14
Synthetic Routes 15
Condições de reacção
1.1 Catalysts: Tungstate(3-), tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-κO:κO:κO:κO′:κO′:κO′:… ; 6 min, rt
Referência
- Solvent-free and selective tosylation of alcohols and phenols with p-toluenesulfonyl chloride by heteropolyacids as highly efficient catalystsCanadian Journal of Chemistry, 2006, 84(5), 812-818,
Synthetic Routes 16
Synthetic Routes 17
Synthetic Routes 18
Condições de reacção
1.1 Solvents: Dichloromethane ; 4 h, rt
Referência
- Efficient Synthesis of Sulfonic, Phosphoric, and Phosphinic Esters Employing Alkylating Polymer-Bound ReagentsJournal of Combinatorial Chemistry, 2003, 5(2), 138-144,
Synthetic Routes 19
Synthetic Routes 20
Cyclohexyl 4-Methylbenzenesulfonate Raw materials
- Benzenemethanol, 2-chloro-5-(3-cyclohexyl-1-triazenyl)-
- p-Toluenesulfonic anhydride
- Benzenesulfonic acid,4-methyl-, ion(1-)
- Cyclohexanol
- 4-methylbenzene-1-sulfonic acid
- Benzenesulfinic acid,4-methyl-, cyclohexyl ester
- (cyclohexyloxy)(trimethyl)silane
Cyclohexyl 4-Methylbenzenesulfonate Preparation Products
Cyclohexyl 4-Methylbenzenesulfonate Literatura Relacionada
-
Andreas Gl?ckner,Heiko Bauer,Miyuki Maekawa,Thomas Bannenberg,Constantin G. Daniliuc,Peter G. Jones,Yu Sun,Helmut Sitzmann,Matthias Tamm,Marc D. Walter Dalton Trans. 2012 41 6614
-
M. Pánková,J. Sicher,M. Tichy,M. C. Whiting J. Chem. Soc. B 1968 365
-
Kimihiro Komeyama,Ryo Ohata,Shinnosuke Kiguchi,Itaru Osaka Chem. Commun. 2017 53 6401
-
G. Dann Sargent Q. Rev. Chem. Soc. 1966 20 301
-
5. Chapter 3. Reaction mechanisms. Part (iv) Polar reactions
953-91-3 (Cyclohexyl 4-Methylbenzenesulfonate) Produtos relacionados
- 21336-37-8(2-Cyclohexyl-Ethyl Toluene-4-Sulfonate)
- 10437-85-1(Cyclobutanol,1-(4-methylbenzenesulfonate))
- 3839-35-8(Hexyl p-Toluenesulfonate)
- 3386-35-4(n-Octyl-p-Toluenesulfonate)
- 3386-32-1(Octadecyl p-Toluenesulfonate)
- 143731-32-2(1,2-Butanediol,1-(4-methylbenzenesulfonate), (2S)-)
- 2034378-32-8(6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl-(4-phenyloxan-4-yl)methanone)
- 1696606-92-4(5-bromo-1-(thiophen-2-yl)methyl-1H-1,2,4-triazol-3-amine)
- 1234616-62-6((2,3-dimethyl-2H-indazol-5-yl)methanamine)
- 165397-78-4(benzyl(1H-1,2,3-triazol-5-yl)methylamine)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:953-91-3)Cyclohexyl 4-Methylbenzenesulfonate

Pureza:99%
Quantidade:100g
Preço ($):266.0